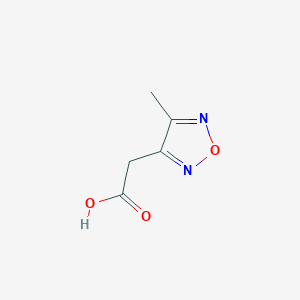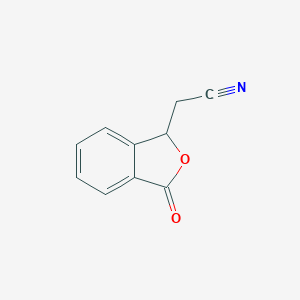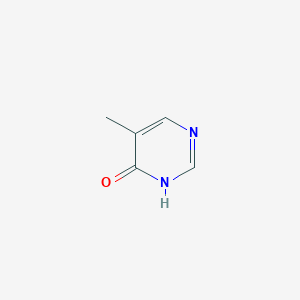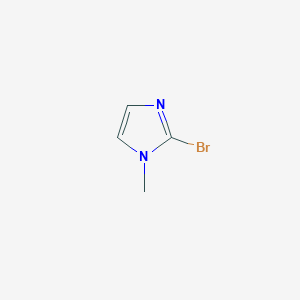
(4-Methyl-furazan-3-yl)-acetic acid
Descripción general
Descripción
“(4-Methyl-furazan-3-yl)-acetic acid” is a heterocyclic organic compound with the molecular formula C5H6N2O3 . It has a molecular weight of 142.11 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “(4-Methyl-furazan-3-yl)-acetic acid” can be represented by the SMILES stringCc1nonc1CC(O)=O . The InChI string is 1S/C5H6N2O3/c1-3-4(2-5(8)9)7-10-6-3/h2H2,1H3,(H,8,9) . Physical And Chemical Properties Analysis
“(4-Methyl-furazan-3-yl)-acetic acid” is a solid compound . It has a molecular weight of 142.11 .Aplicaciones Científicas De Investigación
Proteomics Research
(4-Methyl-furazan-3-yl)-acetic acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool in proteomics to understand protein interactions, modifications, and expression levels within cells .
Chemical Synthesis
This compound is a valuable reagent in chemical synthesis. It is used to introduce the furazan ring, a heterocyclic moiety, into more complex molecules. This can be particularly useful in the synthesis of novel pharmaceuticals or agrochemicals .
Antimicrobial Research
Research has been conducted on derivatives of this compound for their potential antimicrobial properties. Studies involve synthesizing novel compounds and evaluating their effectiveness against various bacterial and fungal strains .
Anticancer Research
There is ongoing research into the anticancer applications of 2-(4-methyl-1,2,5-oxadiazol-3-yl)acetic acid derivatives. These studies often involve assessing the cytotoxicity of these compounds against different cancer cell lines using assays like the MTT assay .
Mecanismo De Acción
Target of Action
This compound belongs to the class of 1,2,4-oxadiazoles , which are known to exhibit a broad spectrum of biological activities, including anti-infective and anti-cancer properties.
Mode of Action
It’s worth noting that 1,2,4-oxadiazoles, the class of compounds to which it belongs, are known to interact with various biological targets due to their versatile structure . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit various biological activities, including anti-infective and anti-cancer properties. The specific effects of this compound at the molecular and cellular level need further investigation.
Propiedades
IUPAC Name |
2-(4-methyl-1,2,5-oxadiazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-3-4(2-5(8)9)7-10-6-3/h2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQDLOCXIKPNTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360160 | |
| Record name | (4-Methyl-furazan-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-furazan-3-yl)-acetic acid | |
CAS RN |
15323-69-0 | |
| Record name | 2-(4-Methyl-1,2,5-oxadiazol-3-yl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15323-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methyl-furazan-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15323-69-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)
![1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B101712.png)